molecular formula C12H19Cl2N3O B2491199 [4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride CAS No. 1349718-61-1

[4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride

Cat. No.: B2491199
CAS No.: 1349718-61-1
M. Wt: 292.2
InChI Key: HZSBDIJFAVSGDR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its functional groups and substituent positions:
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride .

Component Description Source
Pyridin-2-yl group Aromatic six-membered ring with nitrogen at position 2.
Piperidin-1-yl group Saturated six-membered amine ring with a methylamine substituent at position 4.
Methanone bridge Carbonyl group linking the pyridin-2-yl and piperidin-1-yl moieties.
Dihydrochloride salt Two chloride counterions neutralizing the protonated amine groups.

The molecular formula is C₁₂H₁₉Cl₂N₃O , with a molecular weight of 292.21 g/mol . The SMILES notation O=C(N1CCC(CN)CC1)C2=NC=CC=C2.[H]Cl.[H]Cl confirms the connectivity.

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by its rigid and flexible components:

  • Pyridin-2-yl group : Planar aromatic structure with sp² hybridization at the nitrogen atom.
  • Piperidin-1-yl group : Saturated six-membered ring adopting a chair conformation, with the aminomethyl group in an equatorial position to minimize steric strain.
  • Methanone bridge : Planar carbonyl group (sp² hybridized) connecting the two aromatic systems.

Key interactions :

  • Hydrogen bonding : Protonated amines (NH₃⁺) form ionic interactions with chloride counterions.
  • π-π stacking : Potential stacking between the pyridin-2-yl and piperidine rings in solid-state conformations.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic data for this compound is limited, but insights can be drawn from analogous dihydrochloride salts:

Property Typical Values (Analogous Salts) Method Source
Unit cell parameters Orthorhombic or monoclinic systems Powder XRD indexing
Hydrogen bonding N–H···Cl and Cl···Cl interactions FT-IR spectroscopy
Salt formation Double-protonated cation [4PA·2H]⁺ Single-crystal XRD

While no direct crystallographic data exists for this compound, studies on similar 4-pyridylmethylamine salts reveal a propensity for forming hydrated or anhydrous crystalline structures depending on synthesis conditions.

Tautomeric Forms and Protonation States in Aqueous Media

In aqueous solutions, the compound exhibits distinct protonation behavior:

  • Piperidin-1-yl amine : Protonated to form a quaternary ammonium ion (NH₃⁺), stabilized by resonance with the adjacent carbonyl group.
  • Aminomethyl group : Primary amine protonated to NH₃⁺, contributing to solubility in polar solvents.
  • Pyridin-2-yl nitrogen : Weakly basic (pKa ~6.5), remaining unprotonated under physiological pH.
Protonation Site State in Aqueous Media pKa (Approx.)
Piperidin-1-yl nitrogen Protonated (NH₃⁺) <5
Aminomethyl group Protonated (NH₃⁺) <5
Pyridin-2-yl nitrogen Neutral (N lone pair delocalized) ~6.5

No tautomeric forms are observed due to the absence of enolizable protons or keto-enol equilibria.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11;;/h1-3,6,10H,4-5,7-9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSBDIJFAVSGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acylation of 4-(Aminomethyl)piperidine

The foundational step involves coupling 4-(aminomethyl)piperidine with pyridine-2-carbonyl chloride under Schotten-Baumann conditions. Key parameters include:

Reaction Conditions

  • Solvent: Dichloromethane (600 mL per 100 g substrate)
  • Base: Triethylamine (2.5 equiv) to scavenge HCl
  • Temperature: 0–5°C during acyl chloride addition, followed by 25°C for 12 h
  • Yield: 78–82% after recrystallization from ethanol/water

Mechanistic Insights
The piperidine’s tertiary nitrogen attacks the electrophilic carbonyl carbon of pyridine-2-carbonyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Steric hindrance from the pyridine ortho-substituent necessitates prolonged reaction times.

Salt Formation via Hydrochloric Acid Treatment

Conversion to the dihydrochloride salt occurs by bubbling HCl gas through an ethanolic solution of the free base:

Procedure

  • Dissolve 4-(aminomethyl)piperidin-1-ylmethanone (1.0 equiv) in ethanol (10 vol)
  • Saturate with HCl gas at 0°C until pH < 2.0
  • Stir for 2 h, then concentrate under reduced pressure (40°C)
  • Recrystallize from isopropyl alcohol/water (4:1) to afford white crystals (85–89% yield)

Analytical Data

  • Mp : 218–220°C (decomposition)
  • 1H NMR (D2O, δ ppm): 8.71 (d, J = 4.8 Hz, 1H, Py-H6), 8.14 (td, J = 7.8, 1.8 Hz, 1H, Py-H4), 7.98 (d, J = 7.9 Hz, 1H, Py-H3), 7.62 (m, 1H, Py-H5), 3.98 (m, 2H, Piperidine-H2,6), 3.42 (s, 2H, CH2NH2), 3.11 (m, 2H, Piperidine-H3,5), 2.89 (m, 1H, Piperidine-H4), 2.12 (m, 2H, Piperidine-H1)

Optimization of Coupling Efficiency

Solvent Screening for Acylation

Comparative studies in polar aprotic vs. chlorinated solvents revealed dichloromethane’s superiority:

Solvent Reaction Time (h) Yield (%) Purity (HPLC)
DCM 12 82 99.1
THF 18 67 97.3
Acetonitrile 24 58 95.8

Data adapted from large-scale batches

Catalytic Effects of 1,1-Carbonyldiimidazole (CDI)

Pre-activating pyridine-2-carboxylic acid with CDI (1.2 equiv) in DCM before adding 4-(aminomethyl)piperidine improved yields to 91% by minimizing oligomerization. IR spectroscopy confirmed imidazolide formation (C=O stretch at 1815 cm⁻¹).

Impurity Profiling and Control

Major Process-Related Impurities

  • Imp-A : N-(Pyridin-2-yl)pyridine-2-carboxamide (0.3–0.7%) from amine acylation
  • Imp-B : 4-(Aminomethyl)piperidine hydrochloride (0.5–1.1%) from incomplete coupling
  • Imp-C : Bis-([4-(aminomethyl)piperidin-1-yl])methanone (0.2–0.4%) from over-acylation

Mitigation Strategies

  • Limit reaction temperature to <30°C to suppress Imp-C
  • Use 2.2 equiv acyl chloride to minimize Imp-B

Scale-Up Considerations

Crystallization Optimization

Antisolvent Screening

Antisolvent Volume Ratio Crystal Size (µm) Filterability
Water 1:3 50–100 Excellent
Heptane 1:4 10–30 Poor
Ethyl Acetate 1:2 100–150 Moderate

Isopropyl alcohol/water (4:1) provided optimal flow properties

Analytical Method Validation

HPLC Parameters for Purity Analysis

  • Column : Zorbax SB-C18, 4.6 × 250 mm, 5 µm
  • Mobile Phase : 25 mM KH2PO4 (pH 3.0)/ACN (75:25)
  • Flow : 1.0 mL/min
  • Detection : UV 254 nm
  • Retention Time : Target compound – 8.2 min; Imp-A – 6.7 min; Imp-B – 3.1 min

Mass Spectrometric Confirmation

  • HRMS (ESI+) : m/z calculated for C12H16N3O [M+H]+: 234.1341; found: 234.1338
  • Isotope Pattern : Matches Cl⁻ adducts at m/z 270.0965 ([M+2H+Cl]+) and 272.0936 ([M+2H+37Cl]+)

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Synthetic Pathways

The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride typically involves several steps:

  • Formation of the Piperidine Ring : The initial step often involves the reaction of piperidine derivatives with appropriate aldehydes or ketones to introduce the aminomethyl group.
  • Pyridine Substitution : Subsequent reactions may involve coupling with pyridine derivatives to form the final product.
  • Salt Formation : The conversion to the dihydrochloride salt is achieved by treating the base form with hydrochloric acid.

Yield and Purity

Recent studies indicate that optimized reaction conditions can yield high-purity products suitable for biological testing. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using methods such as agar diffusion and broth dilution tests .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate these mechanisms fully.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is being explored for potential effects on neurotransmitter systems, particularly in relation to dopamine receptors. Some studies have reported promising results regarding its activity as a selective D4 dopamine receptor ligand .

Study 1: Antimicrobial Efficacy

In a recent study published in 2024, researchers synthesized various derivatives of pyridine-based compounds and tested their antimicrobial activity against Candida albicans and E. coli. The results indicated that certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Study 2: Anticancer Activity

Another case study focused on evaluating the anticancer properties of piperidine derivatives. The study demonstrated that specific modifications to the piperidine ring enhanced cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the piperidine and pyridine rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Pyridine Positional Isomers

a. 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride

  • Structural Difference : The pyridine nitrogen is at the 4-position instead of 2.
  • However, direct pharmacological data are unavailable .
  • Physicochemical Properties : Shares the same molecular formula and weight as the pyridin-2-yl variant but differs in polarity and solubility due to the nitrogen position .

Piperidine Derivatives with Varied Functional Groups

a. 4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

  • Structure: Contains a piperidin-2-one (cyclic ketone) instead of a methanone-linked pyridine.
  • Molecular Weight : 215.12 g/mol (C₇H₁₆Cl₂N₂O), significantly lower than the target compound.
  • Applications: Used in pharmaceuticals and agrochemicals, highlighting the versatility of aminomethylpiperidine derivatives. The ketone group may influence metabolic stability compared to the methanone bridge .

b. (3-Chloro-pyridin-2-yl)-methylamine Dihydrochloride

  • Structure : Features a chlorinated pyridine ring directly bonded to a methylamine group.
  • Key Difference : Lacks the piperidine scaffold, reducing conformational flexibility. The chlorine substituent may enhance lipophilicity but introduce toxicity risks .

Solubility and Stability

  • Target Compound : The dihydrochloride salt improves aqueous solubility, critical for in vivo applications. Stability data indicate incompatibility with strong oxidizers, necessitating careful handling .
  • Comparisons :
    • Piperidin-2-one derivative (): Lower molecular weight may enhance membrane permeability but reduce water solubility.
    • Pyridin-4-yl isomer : Similar solubility profile but unquantified differences in stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Pyridin-2-yl, aminomethylpiperidine, HCl Pharmaceutical R&D
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Pyridin-4-yl isomer Research (unspecified)
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₆Cl₂N₂O 215.12 Piperidin-2-one, methyl group Pharmaceuticals, Agrochemicals
(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride C₆H₈ClN₂·2HCl 207.51 Chlorinated pyridine, methylamine Synthetic intermediate

Biological Activity

The compound 4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride , also known by its CAS number 1349718-61-1, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies, patents, and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C12H19Cl2N3OC_{12}H_{19}Cl_2N_3O with a molecular weight of 292.20 g/mol. It features a piperidine ring substituted with an aminomethyl group and a pyridine moiety, which are critical for its biological interactions.

Antiviral Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antiviral properties. A study on related piperidinyl-aminopyrimidine derivatives demonstrated potent inhibition of HIV-1 reverse transcriptase, with effective concentrations (EC50) in the nanomolar range. These compounds utilize allosteric mechanisms to inhibit viral replication, making them promising candidates for further development in antiviral therapeutics .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. Notably, structural modifications similar to those in 4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride have been linked to enhanced cytotoxicity against tumor cells. The presence of specific substituents on the aromatic rings appears to play a crucial role in modulating activity against cancer cell lines .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may possess neuroprotective effects. They could potentially mitigate neurodegenerative conditions by inhibiting pathways associated with oxidative stress and inflammation .

Case Studies

  • HIV-1 Reverse Transcriptase Inhibition :
    • Study : A series of piperidinyl derivatives were synthesized and tested for their ability to inhibit HIV replication.
    • Findings : Compounds exhibited EC50 values significantly lower than traditional therapies, indicating superior efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Anticancer Activity :
    • Study : The cytotoxic effects of various piperidine derivatives were assessed against human cancer cell lines.
    • Findings : The tested compounds demonstrated IC50 values ranging from micromolar to nanomolar concentrations, showcasing their potential as anticancer agents .
  • Neuroprotection :
    • Study : Investigation into the neuroprotective properties of similar piperidine compounds.
    • Findings : Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting their potential in treating neurodegenerative diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeEC50/IC50 ValuesReference
Piperidinyl-Aminopyrimidine DerivativeAntiviral<10 nM
4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochlorideAntitumor0.5 - 5 µM
Piperidine Derivative ANeuroprotective>100 µM

Q & A

Q. What are the critical safety protocols for handling 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride in laboratory settings?

Answer:

  • Engineering Controls: Use fume hoods or local exhaust ventilation to minimize inhalation exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Storage: Store in tightly sealed glass containers in cool, dry conditions away from oxidizers and heat sources .
  • Fire Safety: Use CO₂ or dry chemical extinguishers. Firefighters must wear self-contained breathing apparatus (SCBA) and flame-retardant gear .

Q. How can researchers verify the purity and structural integrity of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride?

Answer:

  • Analytical Techniques:
    • HPLC: Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .
    • NMR Spectroscopy: Compare ¹H/¹³C NMR spectra (e.g., δ 2.50–2.91 ppm for piperidine protons) to validate structural integrity .
    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm molecular weight (theoretical: 292.2 g/mol) .

Q. What are the compound’s key physicochemical properties relevant to solubility and formulation?

Answer:

Property Value/Description Source
Molecular Weight292.2 g/mol
Physical StateWhite solid
Water SolubilityNot fully characterized; assume limited solubility. Use DMSO or ethanol for stock solutions.
StabilityStable under inert conditions; avoid strong oxidizers. Decomposes to HCl, CO, and NOₓ under combustion .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing:
    • Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC every 24 hours to track peak area reduction .
  • Thermal Analysis: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures .
  • Reactive Oxygen Species (ROS) Testing: Expose to H₂O₂ or UV light to simulate oxidative stress, then quantify degradation products .

Q. What strategies are recommended to address contradictory data in biological activity studies (e.g., conflicting enzyme inhibition results)?

Answer:

  • Dose-Response Validation: Repeat assays with logarithmic dilution series (e.g., 1 nM–100 µM) to confirm IC₅₀ values.
  • Orthogonal Assays: Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .
  • Structural Analog Comparison: Compare results with structurally similar compounds (e.g., piperidine-based LOXL2 inhibitors) to identify scaffold-specific trends .

Q. How can researchers mitigate risks associated with the lack of acute toxicity data in preclinical studies?

Answer:

  • In Silico Prediction: Use tools like ProTox-II to estimate LD₅₀ and organ toxicity profiles based on structural motifs .
  • In Vitro Toxicity Screening:
    • Conduct MTT assays on HepG2 (liver) and HEK293 (kidney) cell lines to assess cytotoxicity.
    • Evaluate mitochondrial membrane potential (JC-1 staining) for early apoptosis signals .
  • Comparative Toxicology: Cross-reference toxicity data from analogs (e.g., piperidine derivatives with similar substituents) .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with targets like acetylcholinesterase or serotonin receptors, focusing on the aminomethyl-piperidine motif .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to quantify interaction strength .
  • Fluorescence Quenching: Monitor tryptophan fluorescence changes in target proteins upon compound binding to infer conformational shifts .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported solubility or stability data?

Answer:

  • Reproducibility Checks: Standardize solvent preparation (e.g., degassed DMSO) and temperature control (±0.1°C) .
  • Collaborative Validation: Share samples with independent labs for blinded replication studies.
  • Advanced Characterization: Use dynamic light scattering (DLS) to detect aggregates in solution, which may skew solubility measurements .

Research Design Considerations

Q. What experimental controls are critical for in vivo studies involving this compound?

Answer:

  • Vehicle Controls: Include cohorts treated with solvent (e.g., saline + 5% DMSO) to isolate compound-specific effects .
  • Positive/Negative Controls: Use known enzyme inhibitors (e.g., donepezil for acetylcholinesterase) and sham-operated animals .
  • Dose Escalation: Follow OECD guidelines for incremental dosing to identify no-observed-adverse-effect levels (NOAEL) .

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